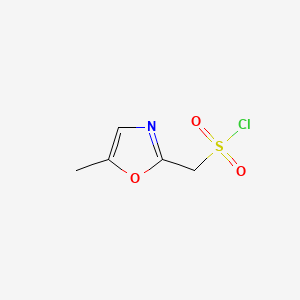
3-Fluoro-3-(2-methylphenyl)azetidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(2-methylphenyl)azetidinehydrochloride typically involves the reaction of 2-methylphenyl derivatives with azetidine precursors under specific conditions. Common synthetic routes include:
Nucleophilic Substitution: A fluorine atom is introduced into the azetidine ring through nucleophilic substitution reactions.
Hydrochloride Formation: The final step often involves the conversion of the free base to its hydrochloride salt to improve stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-3-(2-methylphenyl)azetidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the azetidine ring or the attached phenyl group.
Substitution: The fluorine atom or other substituents can be replaced through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Fluoro-3-(2-methylphenyl)azetidinehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-3-(2-methylphenyl)azetidinehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and azetidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-3-(3-methylphenyl)azetidinehydrochloride: Similar structure but with a different position of the methyl group.
3-Fluoro-3-(fluoromethyl)azetidinehydrochloride: Contains an additional fluorine atom in the methyl group.
Uniqueness
The presence of the 2-methylphenyl group and the fluorine atom provides distinct properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H13ClFN |
|---|---|
Peso molecular |
201.67 g/mol |
Nombre IUPAC |
3-fluoro-3-(2-methylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-8-4-2-3-5-9(8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H |
Clave InChI |
QIZSAQBIUWTDMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2(CNC2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol](/img/structure/B13523821.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
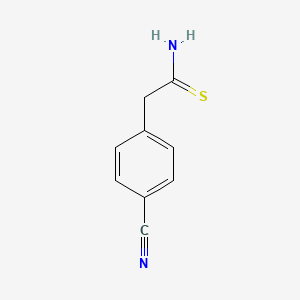

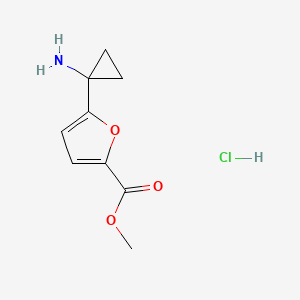
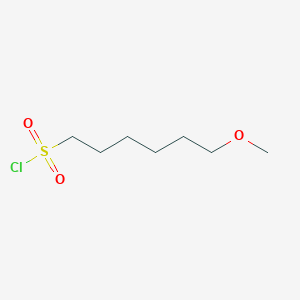
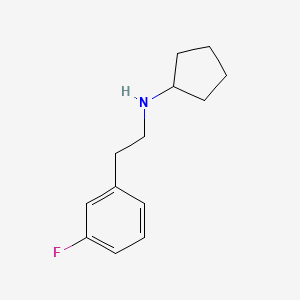
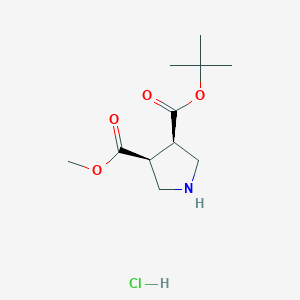
![5-Methyl[1,3]thiazolo[3,2-d]tetrazole](/img/structure/B13523860.png)
![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol](/img/structure/B13523874.png)
